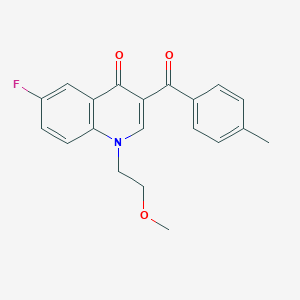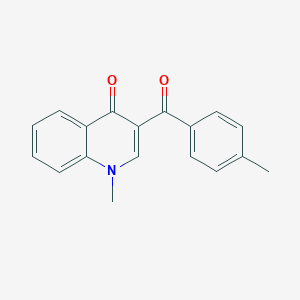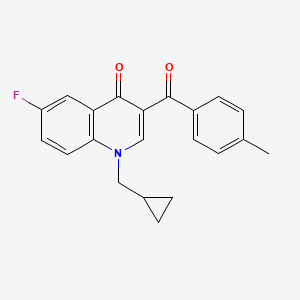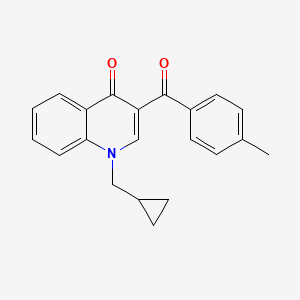
6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic molecule that has been used in scientific research for various applications, including drug design and development, biochemical and physiological studies, and laboratory experiments. It is a fluorinated quinoline derivative that has been studied for its pharmacological properties, and its structure and reactivity have been investigated in detail.
科学研究应用
6-Fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory and analgesic agent, as well as for its ability to inhibit the growth of certain cancer cells. Additionally, it has been studied for its ability to modulate the activity of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. It has also been investigated for its potential use as an inhibitor of platelet aggregation, as well as its ability to modulate the activity of the serotonin transporter.
作用机制
The mechanism of action of 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is not fully understood. However, it is believed to act by modulating the activity of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. Additionally, it is believed to interact with the serotonin transporter, as well as other proteins and receptors, to produce its pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several laboratory experiments. It has been found to have anti-inflammatory and analgesic properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, it has been found to modulate the activity of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. Furthermore, it has been found to modulate the activity of the serotonin transporter and to inhibit platelet aggregation.
实验室实验的优点和局限性
The use of 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a readily available and relatively inexpensive compound. Additionally, it has a high degree of chemical and biological stability, and it can be synthesized in a relatively straightforward manner. However, it is important to note that the compound can be toxic in high concentrations, and it can cause skin irritation if it comes into contact with the skin.
未来方向
The potential future directions for 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one are numerous. One potential direction is to further investigate its pharmacological properties and its potential use as an anti-inflammatory and analgesic agent. Additionally, further research could be conducted to explore its potential use as an inhibitor of platelet aggregation, as well as its ability to modulate the activity of the serotonin transporter. Additionally, it could be studied for its ability to modulate the activity of other enzymes, such as cyclooxygenase, lipoxygenase, and phospholipase A2. Finally, further research could be conducted to explore its potential use as an anti-cancer agent.
合成方法
The synthesis of 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be achieved through a two-step procedure. The first step involves the condensation of 4-methylbenzoyl chloride with 2-methoxyethyl amine to form the amide intermediate. The second step involves the fluorination of the amide intermediate with N-fluorobenzenesulfonimide to produce the desired compound. The entire procedure is carried out in anhydrous conditions, and the yield of the reaction is typically in the range of 80-90%.
属性
IUPAC Name |
6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-13-3-5-14(6-4-13)19(23)17-12-22(9-10-25-2)18-8-7-15(21)11-16(18)20(17)24/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEAICVICCPZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide](/img/structure/B6450714.png)
![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B6450717.png)
![methyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450720.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B6450728.png)
![2-(3,4-dimethoxyphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450741.png)




![2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6450792.png)

![8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450802.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B6450812.png)